4-Methoxy-1-benzothiophene-2-sulfonyl chloride
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Overview
Description
4-Methoxy-1-benzothiophene-2-sulfonyl chloride is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a methoxy group at the 4-position and a sulfonyl chloride group at the 2-position of the benzothiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-benzothiophene-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to the benzothiophene ring. One common method is the reaction of 4-methoxybenzothiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
4-Methoxy-1-benzothiophene-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxy-1-benzothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical reactions to modify or synthesize new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
Benzo[b]thiophene-2-sulfonyl chloride: Lacks the methoxy group at the 4-position.
Uniqueness
4-Methoxy-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of both the methoxy group and the sulfonyl chloride group, which confer specific reactivity and properties. This combination allows for unique applications in chemical synthesis and research .
Properties
Molecular Formula |
C9H7ClO3S2 |
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Molecular Weight |
262.7 g/mol |
IUPAC Name |
4-methoxy-1-benzothiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C9H7ClO3S2/c1-13-7-3-2-4-8-6(7)5-9(14-8)15(10,11)12/h2-5H,1H3 |
InChI Key |
NWNPJGSCRUUWGS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(SC2=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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